2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2369068-46-0
VCID: VC12011929
InChI: InChI=1S/C14H10N2O5/c17-6-7-2-1-3-8-11(7)14(21)16(13(8)20)9-4-5-10(18)15-12(9)19/h1-3,6,9H,4-5H2,(H,15,18,19)
SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C=O
Molecular Formula: C14H10N2O5
Molecular Weight: 286.24 g/mol

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde

CAS No.: 2369068-46-0

Cat. No.: VC12011929

Molecular Formula: C14H10N2O5

Molecular Weight: 286.24 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde - 2369068-46-0

Specification

CAS No. 2369068-46-0
Molecular Formula C14H10N2O5
Molecular Weight 286.24 g/mol
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carbaldehyde
Standard InChI InChI=1S/C14H10N2O5/c17-6-7-2-1-3-8-11(7)14(21)16(13(8)20)9-4-5-10(18)15-12(9)19/h1-3,6,9H,4-5H2,(H,15,18,19)
Standard InChI Key QWOULBIWJJUUOD-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C=O
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C=O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₄H₁₀N₂O₅ and a molecular weight of 286.24 g/mol. Its IUPAC name is 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbaldehyde. Key functional groups include:

  • A piperidine-2,6-dione (dioxopiperidin) ring.

  • An isoindoline-1,3-dione moiety.

  • A carbaldehyde group at the 4-position of the isoindoline ring .

Structural Comparison to Analogues

Compound NameSubstituent PositionKey Structural Differences
Thalidomide4-NH₂Amino group instead of carbaldehyde
Lenalidomide4-NH₂, 7-FFluorine and amino modifications
Pomalidomide4-NH₂, 7-CF₃Trifluoromethyl and amino groups

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is typically synthesized through multi-step reactions involving:

  • Cyclocondensation: Reaction of 3-aminopiperidine-2,6-dione with substituted phthalic anhydrides or derivatives.

  • Functionalization: Introduction of the carbaldehyde group via Vilsmeier-Haack formylation or oxidation of a methyl group .

Example Protocol (Adapted from Patent US20080064876A1 )

  • Step 1: React 3-aminopiperidine-2,6-dione hydrochloride with 4-formylphthalic anhydride in acetic acid at 90°C for 12 hours.

  • Step 2: Purify the product via column chromatography (ethyl acetate:hexane, 1:2).

  • Yield: ~65% .

Stability and Reactivity

  • The carbaldehyde group is susceptible to nucleophilic attack, enabling further derivatization (e.g., Schiff base formation).

  • The dioxopiperidine ring undergoes hydrolysis under strongly acidic or basic conditions .

Pharmacological Properties

Mechanism of Action

The compound interacts with cereblon (CRBN), a substrate receptor for the CRL4 ubiquitin ligase complex. This binding induces conformational changes that promote the ubiquitination and proteasomal degradation of target proteins such as IKZF1/3, a mechanism shared with immunomodulatory drugs (IMiDs) .

Key Biological Activities

  • Anti-inflammatory: Inhibits TNF-α production in LPS-stimulated PBMCs (IC₅₀: 0.76 µM) .

  • Antiproliferative: Reduces viability of multiple myeloma cell lines (NCI-H929 IC₅₀: 2.25 µM) .

  • Immunomodulatory: Enhances T-cell activation and IL-2 secretion .

Preclinical Data

Study ModelEffect ObservedReference
NCI-H929 MyelomaG₀/G₁ cell cycle arrest, apoptosis induction
LPS-stimulated PBMCsTNF-α inhibition (IC₅₀: 0.76 µM)
CRBN Binding AssayTR-FRET IC₅₀: 4.83 µM

Comparative Analysis with Analogues

Parameter2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehydeThalidomideLenalidomide
CRBN Binding AffinityModerate (IC₅₀: 4.83 µM) LowHigh
TNF-α InhibitionYes (IC₅₀: 0.76 µM) YesYes
IKZF1/3 DegradationYes NoYes

Future Directions

  • Optimization: Structure-activity relationship (SAR) studies to enhance CRBN binding and solubility.

  • Combination Therapies: Evaluation with checkpoint inhibitors or CAR-T cells.

  • Clinical Trials: Pending Phase I studies for dose-limiting toxicities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator